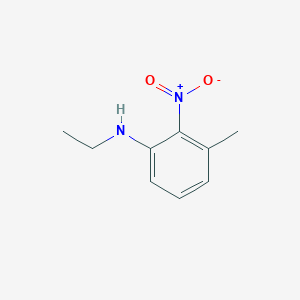

N-ethyl-3-methyl-2-nitroaniline

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of nitroanilines, in general, can be achieved through various methods. One common method involves the reaction of the parent aniline with the required alkyl halide under mild conditions or via Ullmann type chemistry .Molecular Structure Analysis

The molecular structure of “N-ethyl-3-methyl-2-nitroaniline” is not explicitly mentioned in the sources I found .Chemical Reactions Analysis

Nitro compounds can undergo various reactions. For instance, they can be prepared through the direct substitution of hydrocarbons with nitric acid, displacement reactions with nitrite ions, and by oxidation of primary amines .Physical And Chemical Properties Analysis

The physical and chemical properties of “N-ethyl-3-methyl-2-nitroaniline” are not explicitly mentioned in the sources I found .Wissenschaftliche Forschungsanwendungen

Stabilizers in Propellants

N-ethyl-p-nitroaniline (ENA), a derivative of N-ethyl-3-methyl-2-nitroaniline, has been investigated for its potential as a stabilizer in composite modified double base (CMDB) propellants. Studies have focused on enhancing the solubility of such stabilizers in nitroglycerin (NG) and their stability in propellants. Research found that increasing the carbon chain length of substitution groups on the nitrogen atom improves both solubility in NG and the stability of the stabilizers in propellants, making ENA a potential replacement for traditional stabilizers like N-methyl-P-nitroaniline (MNA) (Tang et al., 2017).

Phase Diagrams for Binary Mixtures of Energetic Materials’ Stabilizers

Research on phase diagrams of binary mixtures involving N-ethyl-4-nitroaniline (a compound related to N-ethyl-3-methyl-2-nitroaniline) has been conducted to understand their thermodynamic properties. Differential scanning calorimeter (DSC) measurements revealed simple eutectic behaviors in systems involving N-ethyl-4-nitroaniline and other stabilizers. These findings aid in the formulation and processing of energetic materials, providing insights into the stability and compatibility of various stabilizer combinations (Trache et al., 2013).

Solubility in Mixed Solvents

The solubility of 2-methyl-4-nitroaniline, closely related to N-ethyl-3-methyl-2-nitroaniline, has been studied in various binary mixed solvents. Understanding the solubility behavior in different solvent systems is crucial for the purification and application of such compounds in various fields. The research provides comprehensive data on solubility, correlated with several models, offering valuable information for optimizing separation processes in industrial applications (Li et al., 2017).

Synthesis of Derivatives and Analytical Standards

Studies have also focused on the synthesis of various nitroaniline derivatives, including those related to N-ethyl-3-methyl-2-nitroaniline, for use as stabilizers in propellants and other applications. Such research has led to the development of robust synthetic methodologies, yielding high-quality derivatives for use in analytical standards and material testing (Elliot et al., 2000).

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-ethyl-3-methyl-2-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2/c1-3-10-8-6-4-5-7(2)9(8)11(12)13/h4-6,10H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGYHJAAZYQMNOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

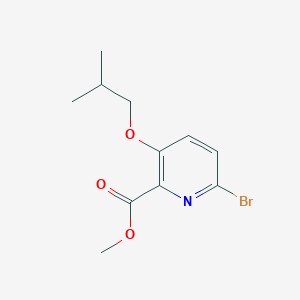

Canonical SMILES |

CCNC1=CC=CC(=C1[N+](=O)[O-])C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-ethyl-3-methyl-2-nitroaniline | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

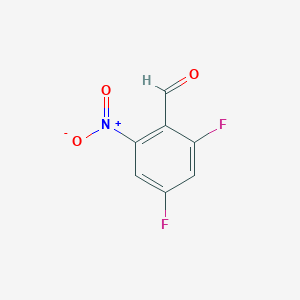

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(1-tert-butyl-1H-benzo[d]imidazol-6-yl)thiazol-2-amine](/img/structure/B1409403.png)

![Tert-butyl 3-(tosyloxy)-1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B1409405.png)

![4-Fluoro-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide](/img/structure/B1409408.png)

![4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}benzenesulfonamide](/img/structure/B1409415.png)

![1-[4-Amino-2-(pyridin-3-ylamino)-1,3-thiazol-5-yl]-2,2-dimethylpropan-1-one](/img/structure/B1409416.png)